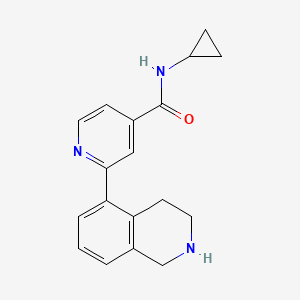
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide (CTI) is a novel compound that has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide can modulate dopamine signaling and affect behavior and physiological responses.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide has been shown to have a range of biochemical and physiological effects, including modulation of dopamine release, changes in gene expression, and alterations in neuronal activity. These effects are thought to be mediated through the selective antagonism of the dopamine D3 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of dopamine signaling in the brain. However, N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide also has limitations, including its potential for off-target effects and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide, including its use as a therapeutic agent for the treatment of addiction and other neurological disorders, its potential for drug discovery, and its applications in basic neuroscience research. Further studies are needed to fully understand the mechanisms of action of N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide and its potential for clinical use.
Synthesemethoden
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide can be synthesized through a multi-step process involving the reaction of isonicotinoyl chloride with cyclopropylamine, followed by reduction and cyclization. The resulting compound can be purified through column chromatography to obtain a high yield of pure N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide has been used to study the role of dopamine receptors in the brain and their involvement in addiction and other neurological disorders. In pharmacology, N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(21-14-4-5-14)12-6-9-20-17(10-12)16-3-1-2-13-11-19-8-7-15(13)16/h1-3,6,9-10,14,19H,4-5,7-8,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLFSPGRMHFMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC=C2)C3=CC=CC4=C3CCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

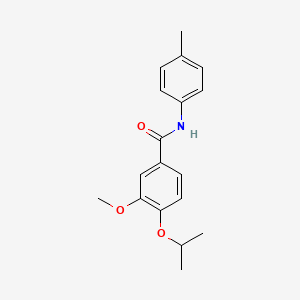
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494860.png)
![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)
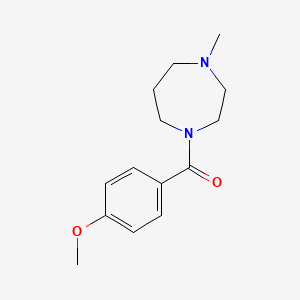
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5494886.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5494888.png)
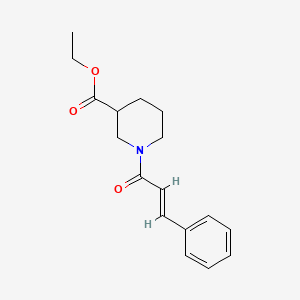
![3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5494898.png)
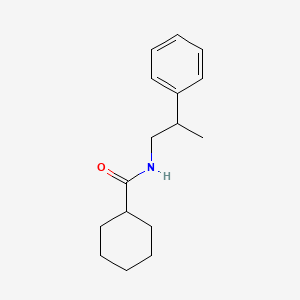
![(3R*,3aR*,7aR*)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5494908.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494921.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5494922.png)
